Picrolonic acid

Descripción

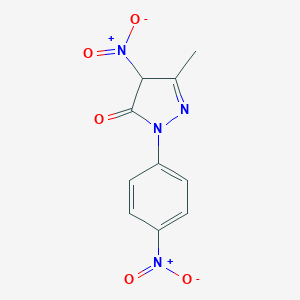

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-4-nitro-2-(4-nitrophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O5/c1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFUUSPKWADLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862175 | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Picrolonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

550-74-3 | |

| Record name | Picrolonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picrolonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picrolonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-nitro-1-p-nitrophenyl-5-pyrazolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Picrolonic Acid: Chemical Properties and Structure

Introduction

Picrolonic acid, a yellow crystalline solid, serves as a crucial reagent in various analytical and separation processes within chemical and pharmaceutical research.[1][2][3] Its primary utility lies in its ability to form insoluble crystalline salts, known as picrolonates, with alkaloids, certain amino acids, and various metals.[1][3] This property makes it an invaluable tool for the detection, isolation, and quantitative determination of these compounds. This guide provides a comprehensive overview of the chemical properties, structure, and key applications of picrolonic acid, with a focus on its role in alkaloid analysis.

Chemical and Physical Properties

The fundamental physicochemical properties of picrolonic acid are summarized in the table below, providing a quantitative basis for its application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 5-methyl-4-nitro-2-(4-nitrophenyl)-4H-pyrazol-3-one | |

| CAS Number | 550-74-3 | |

| Chemical Formula | C₁₀H₈N₄O₅ | |

| Molecular Weight | 264.19 g/mol | |

| Appearance | Yellow crystalline solid/powder | |

| Melting Point | 116-120°C (with decomposition) | |

| Boiling Point | 548.8 ± 50.0 °C (Predicted) | |

| Solubility | Water: Slightly soluble (0.27% at room temp.) | |

| Alcohol: Readily soluble | ||

| pKa | 2.44 ± 0.40 (Predicted) |

Chemical Structure

Picrolonic acid is a derivative of pyrazolone. Its structure consists of a central 5-membered pyrazolone ring. Key functional groups attached to this core are:

-

A methyl group (-CH₃) at position 3.

-

A nitro group (-NO₂) at position 4.

-

A p-nitrophenyl group (a phenyl ring with a nitro group at the para position) attached to the nitrogen at position 1 of the pyrazolone ring.

The presence of these functional groups, particularly the acidic proton on the pyrazolone ring and the nitro groups, dictates its chemical reactivity and its utility as a precipitating agent.

Caption: Chemical structure of picrolonic acid (C₁₀H₈N₄O₅).

Experimental Protocols and Applications

Picrolonic acid is widely employed as an analytical reagent for the gravimetric, and in some cases spectrophotometric, determination of various substances. Its applications are particularly prominent in the fields of natural product chemistry and drug analysis.

Determination of Alkaloids

The most notable application of picrolonic acid is in the analysis of alkaloids. Alkaloids, being basic in nature due to their nitrogen-containing heterocyclic rings, react with the acidic picrolonic acid to form stable, insoluble, yellow crystalline precipitates.

Experimental Protocol: Qualitative Test for Alkaloids

This protocol outlines a standard procedure for detecting the presence of alkaloids in a sample, such as a plant extract.

-

Reagent Preparation: Prepare a saturated solution of picrolonic acid in ethanol. This serves as the picrolonic acid reagent.

-

Sample Preparation: Dissolve the crude extract or test sample suspected of containing alkaloids in a suitable solvent.

-

Reaction: Add a few drops of the picrolonic acid reagent to the prepared sample solution.

-

Observation: The formation of a yellow precipitate indicates the presence of alkaloids in the sample.

Experimental Protocol: Spectrophotometric Assay of Alkaloids

A quantitative method has been developed based on the interaction between alkaloids and picrolonic acid in solvents of low to intermediate polarity.

-

Principle: The interaction causes a red shift in the absorption spectrum of picrolonic acid. The nonionized form shows an absorption band at 322 nm, which shifts to 355 nm upon forming the anionic species in the presence of an alkaloid. The increase in absorptivity at 355 nm is proportional to the concentration and basicity of the alkaloid.

-

Reagent and Sample Preparation:

-

Prepare a standard stock solution of picrolonic acid in a suitable non-polar or low-polarity solvent (e.g., chloroform).

-

Prepare standard solutions of the alkaloid to be quantified in the same solvent.

-

Prepare the unknown sample in the same solvent.

-

-

Procedure:

-

To a series of volumetric flasks, add varying concentrations of the standard alkaloid solutions and a fixed concentration of the picrolonic acid solution.

-

In a separate flask, mix the unknown sample with the picrolonic acid solution.

-

Allow the reaction to proceed for the specified time.

-

-

Measurement: Measure the absorbance of each solution at 355 nm using a UV-Vis spectrophotometer. Use the solvent as a blank.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the alkaloid in the unknown sample by interpolating its absorbance on the calibration curve. This method is reported to be sensitive to 2 µg/mL of alkaloid.

Caption: Workflow for alkaloid determination using picrolonic acid.

Determination of Metals and Amino Acids

Picrolonic acid is also a reagent for the detection and estimation of various metals, including calcium, lead, magnesium, strontium, and thorium. It forms complexes that are practically insoluble in water, allowing for their gravimetric determination. Furthermore, it can be used as a reagent for specific amino acids like tryptophan and phenylalanine.

Conclusion

Picrolonic acid is a versatile and effective reagent with significant applications in analytical chemistry. Its well-defined chemical structure and properties enable the reliable precipitation and subsequent quantification of a wide range of organic bases and metallic ions. For researchers in drug development and natural product analysis, understanding the principles and protocols associated with picrolonic acid is essential for the isolation and characterization of bioactive compounds, particularly alkaloids.

References

Picrolonic Acid: A Comprehensive Technical Guide for Researchers

For immediate release: A detailed technical guide on Picrolonic Acid (CAS Number: 550-74-3), providing in-depth information for researchers, scientists, and drug development professionals. This guide covers the fundamental physicochemical properties, detailed experimental protocols for its application in analytical chemistry, and a visualization of its mechanism of action in alkaloid detection.

Core Properties of Picrolonic Acid

Picrolonic acid, with the systematic IUPAC name 5-methyl-4-nitro-2-(4-nitrophenyl)-4H-pyrazol-3-one, is a yellow crystalline solid.[1] It is recognized for its utility as a reagent in various analytical and research applications.

Chemical and Physical Data

The essential chemical and physical properties of picrolonic acid are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 550-74-3 | [2] |

| Molecular Formula | C₁₀H₈N₄O₅ | [2] |

| Molecular Weight | 264.19 g/mol | [3] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 116-120°C (with decomposition) | |

| Solubility | Slightly soluble in water. Soluble in alcohol. |

Analytical Applications and Experimental Protocols

Picrolonic acid is a versatile reagent, primarily employed in the quantitative analysis of alkaloids and the determination of calcium.

Spectrophotometric Determination of Alkaloids

Principle: Picrolonic acid interacts with certain alkaloids in solvents of low to intermediate polarity. This interaction leads to a discernible red shift in the absorption spectrum of picrolonic acid, from approximately 322 nm to 355 nm, corresponding to the formation of the anionic resonance band. The increase in absorptivity at the new wavelength is proportional to the concentration of the alkaloid, enabling quantitative analysis. This method is effective for alkaloids containing an aliphatic amine moiety.

Experimental Protocol:

-

Standard Preparation: Prepare a stock solution of the reference alkaloid standard in a suitable solvent (e.g., chloroform or a solvent of intermediate polarity). From the stock solution, prepare a series of dilutions to establish a calibration curve.

-

Sample Preparation: Extract the alkaloids from the sample matrix using an appropriate method, often involving solvent extraction and pH adjustment to isolate the basic alkaloid fraction. The final extract should be dissolved in the same solvent used for the standard preparation.

-

Reaction: To a fixed volume of the standard or sample solution, add a solution of picrolonic acid in the same solvent. The concentration of the picrolonic acid solution should be optimized to ensure it is in excess relative to the expected alkaloid concentration.

-

Spectrophotometric Measurement: After allowing the reaction to complete (incubation time to be optimized based on the specific alkaloid), measure the absorbance of the solution at 355 nm using a UV-Vis spectrophotometer. Use a solution of picrolonic acid in the solvent as the blank.

-

Quantification: Construct a calibration curve by plotting the absorbance at 355 nm versus the concentration of the alkaloid standards. Determine the concentration of the alkaloid in the sample by interpolating its absorbance on the calibration curve.

Gravimetric and Spectrophotometric Determination of Calcium

Principle: Picrolonic acid reacts with calcium ions to form calcium picrolonate, a complex that is practically insoluble in water. This property allows for the gravimetric determination of calcium by precipitating, isolating, and weighing the calcium picrolonate. Alternatively, the calcium picrolonate precipitate can be transformed into a colored complex for spectrophotometric analysis.

Experimental Protocol (Gravimetric):

-

Sample Preparation: Prepare an aqueous solution of the sample containing calcium ions. Ensure the solution is free from interfering ions that may also precipitate with picrolonic acid.

-

Precipitation: Heat the calcium-containing solution and add a solution of picrolonic acid in ethanol. The picrolonic acid should be added in excess to ensure complete precipitation of the calcium picrolonate.

-

Digestion: Allow the precipitate to digest by keeping the solution warm for a period to encourage the formation of larger, more easily filterable crystals.

-

Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate with small portions of cold water to remove any soluble impurities.

-

Drying and Weighing: Dry the crucible with the precipitate in an oven at a suitable temperature until a constant weight is achieved. Cool the crucible in a desiccator before weighing.

-

Calculation: Calculate the mass of calcium in the original sample based on the weight of the calcium picrolonate precipitate and the stoichiometry of the complex.

Visualizing Methodologies

To further elucidate the application of picrolonic acid, the following diagrams illustrate the experimental workflow for alkaloid analysis and the logical relationship of its application in calcium determination.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Picrolonic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of picrolonic acid, a valuable reagent in various chemical and pharmaceutical applications. This document details the necessary chemical precursors, reaction conditions, and purification methodologies required to obtain high-purity picrolonic acid. All quantitative data is presented in clear, structured tables, and experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate key workflows.

Introduction

Picrolonic acid, chemically known as 3-methyl-4-nitro-1-(p-nitrophenyl)-2-pyrazolin-5-one, is a yellow crystalline solid with a melting point of approximately 116-120 °C with decomposition. It is slightly soluble in water but readily soluble in ethanol. Picrolonic acid is widely used as a precipitating agent for alkaloids, amino acids (such as tryptophan and phenylalanine), and various metals including calcium, lead, and thorium. Its ability to form crystalline derivatives makes it a valuable tool in the isolation and quantification of these compounds.

Synthesis of Picrolonic Acid

The synthesis of picrolonic acid is a two-step process that begins with the synthesis of the precursor molecule, 1-phenyl-3-methyl-5-pyrazolone, followed by its nitration to yield the final product.

Step 1: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

The precursor, 1-phenyl-3-methyl-5-pyrazolone, is synthesized via the condensation of phenylhydrazine with ethyl acetoacetate. Several protocols have been reported, with variations in solvents and reaction conditions, leading to high yields and purity.

Reaction: Phenylhydrazine + Ethyl Acetoacetate → 1-phenyl-3-methyl-5-pyrazolone + Ethanol + Water

Table 1: Summary of Quantitative Data for the Synthesis of 1-phenyl-3-methyl-5-pyrazolone

| Parameter | Value | Reference |

| Typical Yield | 94.8% - 97.6% | [1][2] |

| Purity (post-recrystallization) | 99.3% - 99.7% | [1][2] |

| Melting Point | 127-127.6 °C | [1] |

Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone

-

Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer, add 80 mL of methanol and 54.1 g (0.5 mol) of phenylhydrazine.

-

pH Adjustment: Stir the mixture and add concentrated hydrochloric acid to adjust the pH to approximately 5.9.

-

Reactant Addition: Heat the solution to 50 °C. Over a period of 2 hours, slowly add 65.1 g (0.5 mol) of methyl acetoacetate dropwise, while maintaining the reaction temperature between 50-55 °C.

-

Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

-

Solvent Removal and Neutralization: Distill the methanol from the reaction mixture. Adjust the pH to neutral.

-

Second Reflux: Heat the mixture to 60-80 °C and reflux for another 1-3 hours.

-

Crystallization and Filtration: Cool the reaction solution to allow the crude product to crystallize. Collect the crystals by filtration.

-

Purification: The crude product is purified by recrystallization from a methanol-acetone mixed solvent. The purified product is a white crystalline solid.

Workflow for the Synthesis of 1-phenyl-3-methyl-5-pyrazolone

Caption: Synthesis workflow for 1-phenyl-3-methyl-5-pyrazolone.

Step 2: Nitration of 1-phenyl-3-methyl-5-pyrazolone to Picrolonic Acid

The second step involves the nitration of the synthesized 1-phenyl-3-methyl-5-pyrazolone. This reaction introduces nitro groups onto both the phenyl ring and the pyrazolone ring.

Reaction: 1-phenyl-3-methyl-5-pyrazolone + Nitrating Agent → 3-methyl-4-nitro-1-(p-nitrophenyl)-2-pyrazolin-5-one (Picrolonic Acid)

Experimental Protocol: Nitration of 1-phenyl-3-methyl-5-pyrazolone (Generalized)

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, carefully and slowly add a stoichiometric excess of concentrated nitric acid to concentrated sulfuric acid.

-

Dissolution of Starting Material: Dissolve the 1-phenyl-3-methyl-5-pyrazolone in a suitable solvent, such as glacial acetic acid.

-

Nitration Reaction: Slowly add the dissolved pyrazolone to the cold nitrating mixture with constant stirring, ensuring the temperature is maintained at a low level (typically below 10 °C) to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature for a specific duration. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude picrolonic acid.

-

Filtration and Washing: Collect the yellow precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

Workflow for the Nitration of 1-phenyl-3-methyl-5-pyrazolone

Caption: Generalized nitration workflow for picrolonic acid synthesis.

Purification of Picrolonic Acid

The primary method for the purification of picrolonic acid is recrystallization, which effectively removes impurities, resulting in a product with high purity. Ethanol and water are commonly used solvents for this purpose.

Table 2: Solubility Data for Picrolonic Acid

| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |

| Water | Slightly soluble | Increased solubility |

| Ethanol | Readily soluble | High solubility |

Experimental Protocol: Recrystallization of Picrolonic Acid

-

Solvent Selection: Choose a suitable solvent or solvent system. For picrolonic acid, ethanol or an ethanol-water mixture is effective.

-

Dissolution: Place the crude picrolonic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If using a mixed solvent system, dissolve the solid in the solvent of higher solubility (ethanol) and then add the other solvent (water) dropwise until turbidity is observed, then add a few drops of the first solvent to redissolve the precipitate.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be completed by placing the flask in an ice bath.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals, for example, by air drying on a watch glass or in a desiccator.

Workflow for the Purification of Picrolonic Acid

Caption: Purification of picrolonic acid by recrystallization.

Data Summary

Table 3: Physical and Chemical Properties of Picrolonic Acid

| Property | Value |

| Molecular Formula | C₁₀H₈N₄O₅ |

| Molecular Weight | 264.19 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 116-120 °C (with decomposition) |

| Purity (Commercial) | ≥98% |

Conclusion

This technical guide outlines a reliable and reproducible methodology for the synthesis and purification of picrolonic acid. The two-step synthesis, involving the formation of a pyrazolone precursor followed by nitration, is a well-established route. Subsequent purification by recrystallization is crucial for obtaining a high-purity product suitable for sensitive analytical and research applications. The provided protocols and workflows offer a detailed framework for researchers and professionals in the field of chemistry and drug development.

References

A Comprehensive Technical Guide to the Solubility of Picrolonic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of picrolonic acid in various organic solvents. Picrolonic acid, a yellow crystalline solid, is a crucial reagent in analytical chemistry, particularly for the gravimetric and spectrophotometric determination of various organic and inorganic compounds. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and analytical applications. This document compiles available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and provides visual workflows to aid in experimental design.

Quantitative Solubility Data

The solubility of picrolonic acid is significantly influenced by the nature of the solvent and the temperature. While it is generally described as being readily soluble in alcohols, its solubility in other organic solvents is less documented. The available quantitative data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 15 | 0.123 |

| Water | 100 | 1.203 |

| Ethanol | 0 | 1.107 |

| Ethanol | 81 | 11.68 |

| Ethyl Alcohol | Room Temperature | At least 3.0 |

Note: The solubility in ethyl alcohol is inferred from the observation that a 3.0% solution remains clear.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid in a liquid is a fundamental experimental procedure. Two common and reliable methods for determining the solubility of picrolonic acid are the saturation shake-flask method followed by quantitative analysis, and the gravimetric method.

Saturation Shake-Flask Method

This method involves creating a saturated solution of picrolonic acid in the solvent of interest and then determining the concentration of the dissolved solid.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of picrolonic acid to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a constant-temperature bath or shaker and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and monitored throughout the experiment.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the sample at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to match the equilibration temperature) fitted with a solvent-resistant filter (e.g., PTFE, 0.45 µm) to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the collected supernatant with a known volume of the same solvent.

-

Determine the concentration of picrolonic acid in the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

For UV-Vis analysis: Prepare a calibration curve of absorbance versus concentration using standard solutions of picrolonic acid in the solvent of interest. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

For HPLC analysis: Develop a suitable chromatographic method and prepare a calibration curve of peak area versus concentration. Inject the diluted sample and quantify the picrolonic acid concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of picrolonic acid in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Picrolonic acid mechanism of action as a precipitating agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picrolonic acid, a yellow crystalline organic acid, has long been utilized as a selective precipitating agent in analytical and preparative chemistry. Its ability to form sparingly soluble crystalline salts with a variety of organic bases, particularly alkaloids, as well as certain amino acids and peptides, makes it a valuable tool for isolation, purification, and quantitative analysis. This technical guide provides an in-depth exploration of the mechanism of action of picrolonic acid as a precipitating agent, detailing its application for alkaloids, peptides, and amino acids. The guide includes summaries of quantitative data, detailed experimental protocols, and visual representations of workflows and molecular interactions to aid researchers in leveraging this classical yet effective technique.

Introduction

Picrolonic acid (3-methyl-4-nitro-1-(p-nitrophenyl)-2-pyrazolin-5-one) is a strong organic acid that readily forms salts with basic compounds. The formation of these salts, often characterized by their low solubility in aqueous solutions, is the cornerstone of its utility as a precipitating agent. The precipitation process is primarily an acid-base reaction, where the acidic proton of the enol form of picrolonic acid is transferred to a basic functional group of the target molecule, such as the nitrogen atom in an alkaloid or the amino group in an amino acid or peptide. This results in the formation of an ion pair, the picrolonate salt, which, if its lattice energy is sufficiently high and its solvation energy is sufficiently low, will precipitate out of solution.

The selectivity of picrolonic acid is influenced by factors such as the basicity (pKa) of the target molecule, steric hindrance around the basic center, and the overall hydrophobicity of the resulting salt. These factors can be modulated by adjusting experimental conditions such as pH, solvent polarity, and temperature to achieve fractional precipitation and separation of closely related compounds.

Mechanism of Action

The core of picrolonic acid's precipitating action lies in the formation of an insoluble salt through an acid-base reaction. The picrolonic acid molecule exists in tautomeric equilibrium between a keto and an enol form. The enol form is acidic and can donate a proton to a basic substance (B), such as an amine, to form a picrolonate anion and a protonated base (BH+). The resulting ion pair, [BH+][Picrolonate-], forms a crystal lattice and precipitates if its solubility product (Ksp) is exceeded in the given solvent system.

The interaction with alkaloids, for instance, has been shown to cause a red shift in the UV-Vis spectrum of picrolonic acid, indicating the formation of the picrolonate anion. The extent of this interaction is dependent on the basicity (pKa) of the alkaloid[1].

Precipitation of Alkaloids

Picrolonic acid is a well-established reagent for the qualitative and quantitative determination of a wide range of alkaloids. The basic nitrogen atom(s) in the alkaloid structure readily accept a proton from picrolonic acid, leading to the formation of crystalline picrolonate salts with characteristic melting points, which can be used for identification.

Experimental Protocol: Gravimetric Determination of an Alkaloid

This protocol is adapted from the gravimetric determination of piperazine and can be generalized for other alkaloids.

-

Sample Preparation: Dissolve a known weight (e.g., 10-60 mg) of the alkaloid sample in a suitable solvent (e.g., 100 mL of distilled water).

-

Acidification: Acidify the solution by adding a dilute acid (e.g., 10 mL of 0.1 M sulfuric acid). This ensures the alkaloid is in its protonated, soluble form.

-

Precipitation: Slowly add a solution of picrolonic acid in a suitable solvent (e.g., ethanol) dropwise with constant stirring. An excess of the precipitating agent is typically added to ensure complete precipitation.

-

Digestion: Gently heat the mixture (e.g., on a water bath) for a short period (e.g., 15-30 minutes) to encourage the formation of larger, more easily filterable crystals. This process is known as digestion.

-

Cooling and Filtration: Allow the mixture to cool to room temperature, and then filter the precipitate through a pre-weighed sintered glass crucible.

-

Washing: Wash the precipitate with a small amount of cold solvent (the same as used for the sample) to remove any excess picrolonic acid and other soluble impurities. Subsequently, wash with a volatile organic solvent like diethyl ether to aid in drying.

-

Drying: Dry the crucible containing the precipitate in an oven at a suitable temperature (e.g., 100-110 °C) until a constant weight is achieved.

-

Calculation: The weight of the alkaloid in the original sample can be calculated using the weight of the precipitate and the gravimetric factor (Molecular Weight of Alkaloid / Molecular Weight of Alkaloid Picrolonate).

Quantitative Data

| Property | Value | Reference |

| Picrolonic Acid Solubility in Water | 0.123 g/100 mL at 15 °C | [2] |

| Picrolonic Acid Solubility in Ethanol | 1.107 g/100 mL at 0 °C | [2] |

Precipitation of Peptides and Proteins

The use of picrolonic acid for the precipitation of peptides and proteins is less documented than for alkaloids. However, the underlying principle of salt formation with basic amino acid residues (lysine, arginine, histidine) and the N-terminal amino group suggests its potential applicability. The precipitation of peptides and proteins by acids is a common technique, often leading to denaturation.

Theoretical Mechanism and Considerations

Picrolonic acid, as a strong acid, can interact with the positively charged sites on a peptide or protein chain at a pH below their isoelectric point (pI). This interaction neutralizes the charges and can lead to a decrease in solubility, causing precipitation. The large, hydrophobic nature of the picrolonate anion may further contribute to the insolubility of the resulting complex by promoting hydrophobic interactions between the peptide/protein-picrolonate adducts.

Factors influencing precipitation include:

-

pH: The pH of the solution must be controlled to ensure the target peptide/protein has a net positive charge.

-

Peptide/Protein Concentration: Higher concentrations are more likely to lead to precipitation.

-

Picrolonic Acid Concentration: A sufficient concentration is needed to exceed the solubility product of the peptide/protein picrolonate.

-

Ionic Strength: The presence of other salts can influence solubility.

-

Temperature: Temperature can affect both the solubility of the complex and the stability of the peptide/protein.

Proposed Experimental Protocol (Hypothetical)

This is a generalized protocol based on standard acid precipitation methods for proteins and peptides. Optimization for a specific peptide or protein is crucial.

-

Solution Preparation: Dissolve the peptide or protein in a suitable buffer at a pH where it carries a net positive charge (typically 1-2 pH units below its pI).

-

Cooling: Cool the solution on an ice bath to minimize potential denaturation.

-

Precipitant Addition: Slowly add a pre-chilled solution of picrolonic acid (e.g., in ethanol or water) to the peptide/protein solution with gentle stirring.

-

Incubation: Incubate the mixture on ice for a period (e.g., 30-60 minutes) to allow for complete precipitation.

-

Centrifugation: Pellet the precipitate by centrifugation at a suitable speed and temperature (e.g., 10,000 x g for 15 minutes at 4 °C).

-

Washing: Carefully decant the supernatant. Wash the pellet with a cold, acidic solution (to maintain the protonated state) or a cold organic solvent to remove excess picrolonic acid.

-

Resuspension/Analysis: The precipitated peptide/protein can be resolubilized in a suitable buffer, potentially requiring a pH shift to a more basic environment.

Precipitation of Amino Acids

Picrolonic acid is known to precipitate certain amino acids, particularly tryptophan and phenylalanine. The mechanism is analogous to that of alkaloids, involving salt formation with the amino group.

Experimental Protocol: Isolation of Tryptophan or Phenylalanine

-

Sample Preparation: Prepare an aqueous solution of the amino acid.

-

Precipitation: Add a saturated aqueous solution of picrolonic acid. The picrolonate salt of the amino acid will precipitate.

-

Filtration and Washing: Filter the precipitate and wash with cold water.

-

Dissociation of the Salt: To recover the free amino acid, the picrolonate salt can be dissolved in a minimal amount of hot water and treated with a strong acid (e.g., hydrochloric acid). The picrolonic acid will precipitate upon cooling and can be filtered off.

-

Isolation of Amino Acid: The amino acid can then be recovered from the filtrate by crystallization, for example, by adjusting the pH to its isoelectric point.

Quantitative Data

Similar to alkaloids, specific solubility product data for amino acid picrolonates are not widely tabulated. Experimental determination is recommended for quantitative applications.

| Amino Acid | Water Solubility (g/L at 25°C) | Notes |

| L-Tryptophan | 11.4 | Solubility is pH-dependent. |

| L-Phenylalanine | 29.6 | Solubility is pH-dependent. |

Characterization of Picrolonate Precipitates

The crystalline nature of picrolonate salts makes them amenable to characterization by various analytical techniques:

-

Melting Point Analysis: The sharp and characteristic melting points of picrolonate derivatives are useful for identification purposes.

-

Elemental Analysis: Can be used to confirm the stoichiometry of the salt.

-

Spectroscopy (UV-Vis, IR, NMR): Can provide structural information about the salt and confirm the proton transfer.

-

X-ray Crystallography: Provides the definitive three-dimensional structure of the crystalline salt, offering insights into the packing forces and intermolecular interactions that govern its low solubility.

Safety Considerations

Picrolonic acid is a hazardous substance and should be handled with appropriate safety precautions.[3][4]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects.

-

Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust.

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Picrolonic acid remains a relevant and effective precipitating agent for the isolation and analysis of basic organic compounds. Its mechanism of action, rooted in the formation of insoluble crystalline salts, allows for a degree of selectivity based on the basicity and structure of the target molecule. While detailed quantitative solubility data for many picrolonate salts is sparse, the provided protocols and theoretical frameworks offer a solid foundation for researchers to develop and optimize precipitation methods for alkaloids, and potentially for peptides and specific amino acids. The ability to generate well-defined crystalline products also opens the door for detailed structural characterization, providing deeper insights into the molecular interactions driving the precipitation process. As with any chemical reagent, proper safety precautions must be observed when handling picrolonic acid.

References

Tautomeric Forms of Picrolonic Acid in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picrolonic acid, chemically known as 3-methyl-4-nitro-1-(4-nitrophenyl)-5-pyrazolone, is a compound of significant interest in analytical chemistry and drug discovery.[1][2] Its utility is deeply connected to its molecular structure and, critically, its existence in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, and for picrolonic acid, this phenomenon dictates its reactivity, polarity, and spectroscopic properties.[3] This guide provides a comprehensive overview of the tautomeric equilibria of picrolonic acid in solution, detailing the experimental methodologies used for their characterization and presenting available quantitative data. Understanding these tautomeric forms is crucial for professionals leveraging this molecule in complex chemical and biological systems.

Introduction to Tautomerism in Picrolonic Acid

Tautomerism is the chemical equilibrium between two or more interconvertible constitutional isomers.[4] In the context of picrolonic acid, two primary types of tautomerism are of interest due to its molecular structure:

-

Keto-Enol Tautomerism: Occurring within the pyrazolone ring, this involves the migration of a proton from the α-carbon (C4) to the carbonyl oxygen (O5), resulting in an equilibrium between a ketone form and an enol (or enolic) form.[5]

-

Nitro-Aci Tautomerism: This involves the proton transfer from the carbon adjacent to the nitro group to one of the oxygen atoms of the nitro group, forming an "aci" or nitronic acid tautomer.

The equilibrium between these forms is dynamic and highly sensitive to environmental conditions, particularly the nature of the solvent. The distinct electronic and structural characteristics of each tautomer lead to different chemical behaviors and spectroscopic signatures.

Potential Tautomeric Forms of Picrolonic Acid

Picrolonic acid can exist in several tautomeric forms in solution. The principal equilibrium is typically the keto-enol type, with the potential for nitro-aci tautomerism under certain conditions. The main forms are:

-

Keto Form (CH-form): This is the 3-methyl-4-nitro-1-(p-nitrophenyl)-2-pyrazolin-5-one structure. The proton is located on the carbon at the 4-position of the pyrazolone ring.

-

Enol Form (OH-form): This form, 5-hydroxy-3-methyl-4-nitro-1-(p-nitrophenyl)pyrazole, arises from the migration of the C4 proton to the carbonyl oxygen. This creates a hydroxyl group and a C=C double bond within the ring.

-

NH-form: While less commonly discussed for this specific substituted pyrazolone, a third tautomer involving protonation of the ring nitrogen (N2) is theoretically possible, though generally less stable than the CH and OH forms for 5-pyrazolones.

-

Aci-Nitro Form: The presence of the nitro group at the C4 position allows for the possibility of tautomerization to a nitronic acid form, where the C4-H proton migrates to an oxygen of the nitro group. This form is often an intermediate in reactions involving nitro compounds.

The interplay between these forms is depicted in the logical relationship diagram below.

Influence of Solvent on Tautomeric Equilibrium

The solvent plays a pivotal role in determining the predominant tautomeric form in solution. The equilibrium position is governed by the relative stabilization of each tautomer by the solvent.

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form strong hydrogen bonds with the keto form's carbonyl group and the enol form's hydroxyl group. In many β-dicarbonyl systems, polar solvents tend to favor the more polar keto form.

-

Polar Aprotic Solvents (e.g., DMSO, chloroform): Solvents like DMSO can act as strong hydrogen bond acceptors, which can stabilize the enol tautomer. Conversely, less polar solvents like chloroform often favor the enol form, especially if it can be stabilized by an intramolecular hydrogen bond.

-

Non-polar Solvents (e.g., hexane, carbon tetrachloride): In these solvents, the enol form is often favored if it can form a stable intramolecular hydrogen bond, as this reduces the molecule's interaction with the non-polar environment.

The general trend observed for many β-dicarbonyl compounds is a shift toward the keto tautomer as solvent polarity increases.

Quantitative Data on Tautomeric Equilibria

| Compound | Solvent | % Keto Tautomer | % Enol Tautomer | Reference System |

| Acetylacetone | Hexane | 8 | 92 | β-Diketone |

| Acetylacetone | Chloroform | 20 | 80 | β-Diketone |

| Acetylacetone | Water | 84 | 16 | β-Diketone |

| Acetoacetic Acid | Carbon Tetrachloride | 51 | 49 | β-Keto Acid |

| Acetoacetic Acid | D₂O | >98 | <2 | β-Keto Acid |

| p-Hydroxyphenylpyruvic Acid | DMSO | Low | High | α-Keto Acid |

| p-Hydroxyphenylpyruvic Acid | Water | High | Low | α-Keto Acid |

This table is compiled from data on analogous compounds to illustrate solvent effects on keto-enol equilibria.

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms in solution rely on several key spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism because the timescale of the experiment is often slow enough to observe distinct signals for each tautomer.

Protocol:

-

Sample Preparation: Dissolve a precise amount of picrolonic acid in the deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Identify characteristic signals. For picrolonic acid, the keto form would show a signal for the CH proton at C4, while the enol form would show a signal for the OH proton. The chemical shifts of the methyl and aromatic protons will also differ slightly between tautomers.

-

The enolic OH proton signal may be broad and its position can be temperature-dependent.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The key diagnostic signals are the carbonyl carbon (~160-180 ppm) in the keto form and the enolic carbons (C-OH and C=C) in the enol form.

-

-

Quantification:

-

Integrate the area of well-resolved, non-exchangeable proton signals corresponding to each tautomer (e.g., the methyl protons or distinct aromatic protons).

-

The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution. For example: % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Different tautomers have distinct electronic structures and will therefore exhibit different absorption maxima (λ_max) in their UV-Vis spectra.

Protocol:

-

Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of picrolonic acid in various solvents of interest.

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-500 nm) using a spectrophotometer.

-

Use the pure solvent as a blank reference.

-

-

Data Analysis:

-

Identify the λ_max for the absorption bands. The keto and enol forms will have different λ_max values due to differences in their conjugated π-electron systems.

-

By comparing the spectra in different solvents where one tautomer is known to dominate (or by using computational chemistry to predict the spectra of individual tautomers), the observed bands can be assigned.

-

Quantitative analysis can be complex due to overlapping spectral bands but can be achieved through deconvolution methods if the molar absorptivity coefficients of each tautomer are known.

-

Infrared (IR) Spectroscopy

IR spectroscopy is sensitive to the vibrational frequencies of specific functional groups, making it useful for identifying which tautomer is present.

Protocol:

-

Sample Preparation: Prepare a concentrated solution of picrolonic acid in a solvent that has transparent windows in the IR regions of interest (e.g., CCl₄, CS₂).

-

Spectral Acquisition:

-

Acquire the IR spectrum using an FTIR spectrometer.

-

-

Data Analysis:

-

Look for characteristic vibrational bands:

-

Keto Form: A strong C=O stretching band (typically ~1700-1740 cm⁻¹ for the pyrazolone ring) and a C-H stretch.

-

Enol Form: A broad O-H stretching band (~3200-3600 cm⁻¹) and a C=C stretching band (~1600-1650 cm⁻¹). The C=O band will be absent.

-

-

The relative intensity of these bands provides qualitative evidence for the dominant tautomer.

-

The following diagram illustrates a typical workflow for these experimental investigations.

References

Spectroscopic Profile of Picrolonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of picrolonic acid (3-methyl-4-nitro-1-(p-nitrophenyl)-5-pyrazolone), a compound of significant interest in analytical chemistry and drug development. This document details its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols and a schematic for its synthesis.

Chemical Structure and Properties

Picrolonic acid is a yellow crystalline solid with the molecular formula C₁₀H₈N₄O₅ and a molecular weight of 264.19 g/mol . It is sparingly soluble in water but soluble in alcohol.[1] Its structure, characterized by a pyrazolone core with a methyl group and two nitro-substituted phenyl rings, is the basis for its unique spectroscopic signature.

Spectroscopic Data

The following sections present the key spectroscopic data for picrolonic acid in a structured format to facilitate analysis and comparison.

Infrared (IR) Spectroscopy

The IR spectrum of picrolonic acid exhibits characteristic absorption bands corresponding to its various functional groups. The data presented in Table 1 is based on typical IR absorption ranges for the functional groups present in the molecule.

Table 1: Predicted Infrared (IR) Spectral Data of Picrolonic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Aliphatic C-H Stretch (CH₃) |

| ~1710-1680 | Strong | C=O Stretch (Pyrazolone ring) |

| ~1600-1585 | Medium-Strong | Aromatic C=C Stretch |

| ~1550-1500 | Strong | Asymmetric NO₂ Stretch |

| ~1500-1400 | Medium | Aromatic C=C Stretch |

| ~1350-1300 | Strong | Symmetric NO₂ Stretch |

| ~1300-1200 | Medium | C-N Stretch |

| ~850 | Strong | C-H Out-of-plane Bending (p-disubstituted benzene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data of Picrolonic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.3 | Singlet | 3H | -CH₃ |

| ~5.9 | Singlet | 1H | -CH-NO₂ |

| ~8.0 | Doublet | 2H | Aromatic H (ortho to NO₂) |

| ~8.4 | Doublet | 2H | Aromatic H (meta to NO₂) |

Table 3: Predicted ¹³C NMR Spectral Data of Picrolonic Acid

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -CH₃ |

| ~85 | -CH-NO₂ |

| ~120 | Aromatic CH |

| ~125 | Aromatic CH |

| ~145 | Aromatic C-NO₂ |

| ~148 | Aromatic C-N |

| ~155 | C=N |

| ~160 | C=O |

| ~165 | C-CH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of picrolonic acid reveals characteristic absorption bands that are sensitive to the ionization state of the molecule.

Table 4: UV-Vis Spectral Data of Picrolonic Acid

| Form | λmax (nm) | Solvent Conditions |

| Nonionized | 322 | Solvents of low to intermediate polarity |

| Anionic | 355 | Solvents of low to intermediate polarity in the presence of a base |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of dry picrolonic acid is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of picrolonic acid is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak or TMS.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of picrolonic acid is prepared in a suitable solvent (e.g., ethanol or a buffer of known pH). Serial dilutions are made to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1-1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-600 nm. A cuvette containing the pure solvent is used as a blank to zero the instrument.

Synthesis Pathway

Picrolonic acid is synthesized via the nitration of 1-(4-nitrophenyl)-3-methyl-5-pyrazolone. The precursor itself is synthesized through the condensation of ethyl acetoacetate and p-nitrophenylhydrazine. The following diagram illustrates the logical workflow of this synthesis.

Caption: Logical workflow for the synthesis of Picrolonic Acid.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical experimental workflow for the complete spectroscopic characterization of a synthesized batch of picrolonic acid.

References

A Legacy in Gravimetric and Volumetric Analysis: The Historical Applications of Picrolonic Acid in Analytical Chemistry

For decades before the advent of modern instrumental analysis, picrolonic acid (3-methyl-4-nitro-1-(p-nitrophenyl)-5-pyrazolone) served as a versatile and reliable reagent in analytical chemistry. Its ability to form sparingly soluble crystalline precipitates with a variety of metal ions and organic bases made it a cornerstone of gravimetric and volumetric analysis. This technical guide delves into the historical applications of picrolonic acid, providing a detailed overview of its use in the determination of calcium, thorium, and key amino acids, offering researchers and drug development professionals a glimpse into the foundational techniques of quantitative analysis.

Picrolonic acid's utility stemmed from the predictable stoichiometry and the often-favorable physical characteristics of its precipitates, which allowed for accurate and reproducible quantification of various analytes. While largely superseded by more rapid and sensitive instrumental methods, a study of these historical techniques offers valuable insights into the principles of chemical analysis and the ingenuity of early 20th-century chemists.

Gravimetric and Volumetric Determination of Calcium

One of the most significant historical applications of picrolonic acid was in the determination of calcium. The method was valued for its accuracy and was widely used in clinical and biological chemistry.

Gravimetric Method

The gravimetric determination of calcium with picrolonic acid relies on the formation of a sparingly soluble calcium picrolonate precipitate.

Experimental Protocol:

-

Sample Preparation: A known volume of the calcium-containing solution (e.g., serum, urine) is made slightly acidic with acetic acid.

-

Precipitation: A saturated aqueous solution of picrolonic acid is added in excess to the heated sample solution (typically around 60-80 °C). The mixture is then allowed to cool slowly to ensure complete precipitation of the characteristic yellow, crystalline calcium picrolonate.

-

Digestion: The precipitate is often "digested" by letting it stand for several hours or overnight. This process allows smaller, less-perfect crystals to dissolve and redeposit onto larger, more perfect ones, resulting in a more easily filterable and purer precipitate.

-

Filtration and Washing: The precipitate is collected by filtration through a sintered glass or porcelain filtering crucible. It is then washed with a cold, dilute solution of picrolonic acid to remove any soluble impurities without dissolving the precipitate. Finally, a wash with a minimal amount of cold water or an organic solvent like ether helps to remove the excess picrolonic acid.

-

Drying and Weighing: The crucible containing the calcium picrolonate precipitate is dried to a constant weight in an oven at a temperature of 110-120 °C. From the weight of the precipitate, the amount of calcium in the original sample can be calculated using the gravimetric factor.

Volumetric and Indirect Methods

In addition to the direct gravimetric method, several indirect volumetric and instrumental methods were developed to quantify calcium via its picrolonate precipitate. A notable method involved the titration of excess picrolonic acid.

Experimental Protocol (Indirect Volumetric):

-

Precipitation: Calcium is precipitated as calcium picrolonate using a known excess of a standard picrolonic acid solution.

-

Separation: The calcium picrolonate precipitate is removed by filtration.

-

Titration of Excess Reagent: The concentration of the remaining picrolonic acid in the filtrate is then determined by titration. One historical method involved an amperometric or potentiometric titration with a standard solution of methylene blue, which forms a stoichiometric complex with picrolonic acid.[1]

-

Calculation: The amount of picrolonic acid that reacted with the calcium is calculated by subtracting the amount of excess picrolonic acid from the initial amount added. This value is then used to determine the concentration of calcium in the original sample.

Another historical approach involved the polarographic measurement of the residual picrolonic acid after the precipitation of calcium picrolonate.[1]

Spectrophotometric Determination

A colorimetric method for calcium was also developed, which involved the conversion of the calcium picrolonate precipitate into a colored compound.

Experimental Protocol:

-

Precipitation and Isolation: Calcium is precipitated as calcium picrolonate and the precipitate is isolated and washed as in the gravimetric method.

-

Color Development: The isolated calcium picrolonate is dissolved and treated with bromine water in an alkaline medium. This reaction produces a red, water-soluble complex.

-

Spectrophotometric Measurement: The absorbance of the resulting red solution is measured using a spectrophotometer. The concentration of calcium is then determined by comparing the absorbance to a calibration curve prepared from standard calcium solutions. This method was noted for the stability of the colored complex, which followed Beer-Lambert Law.

Determination of Thorium

Picrolonic acid was also employed as a precipitating agent for the gravimetric determination of thorium. This was particularly useful in the analysis of ores and other materials containing this element.

Gravimetric Method

The gravimetric determination of thorium with picrolonic acid is based on the formation of an insoluble thorium picrolonate precipitate.

Experimental Protocol:

-

pH Adjustment: The thorium-containing solution is adjusted to a specific pH, a critical step to ensure complete precipitation of thorium while minimizing the co-precipitation of other metal ions.

-

Precipitation: A solution of picrolonic acid is added to the thorium solution to precipitate thorium picrolonate.

-

Filtration, Washing, and Ignition: The precipitate is filtered, washed with a dilute picrolonic acid solution, and then with water.

-

Ignition and Weighing: The precipitate is then ignited at a high temperature to convert it to thorium dioxide (ThO₂), a stable and weighable form. The amount of thorium is then calculated from the weight of the thorium dioxide.

Analysis of Amino Acids: Tryptophan and Arginine

Picrolonic acid found application in early amino acid analysis, serving as a reagent for the separation and quantification of specific amino acids, notably tryptophan and arginine, from protein hydrolysates.

Determination of Tryptophan

The indole nucleus of tryptophan reacts with picrolonic acid to form a sparingly soluble salt, which can be used for its quantitative determination.

Experimental Protocol (Gravimetric):

-

Protein Hydrolysis: The protein sample is first hydrolyzed to its constituent amino acids.

-

Precipitation: The resulting amino acid mixture is treated with a solution of picrolonic acid. Under appropriate conditions (e.g., in an acidic solution), tryptophan picrolonate precipitates selectively.

-

Isolation and Quantification: The precipitate is then filtered, washed, dried, and weighed. The amount of tryptophan in the original protein can be calculated from the weight of the tryptophan picrolonate.

Determination of Arginine

Arginine, with its strongly basic guanidinium group, readily forms an insoluble picrolonate salt, a property that was exploited for its quantitative analysis.

Experimental Protocol (Gravimetric):

-

Sample Preparation: The protein hydrolysate or solution containing arginine is prepared.

-

Precipitation: A solution of picrolonic acid is added to precipitate arginine picrolonate. The conditions, such as pH and temperature, are controlled to ensure complete precipitation.

-

Filtration and Washing: The crystalline precipitate is collected on a filter, washed with a small amount of cold water, and then with alcohol and ether to facilitate drying.

-

Drying and Weighing: The precipitate is dried to a constant weight and the amount of arginine is calculated based on the stoichiometry of arginine picrolonate.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the historical use of picrolonic acid in analytical chemistry. It is important to note that the precision and accuracy of these methods are generally lower than modern instrumental techniques.

| Analyte | Method | Precipitate/Complex | Key Parameters | Reported Accuracy/Sensitivity |

| Calcium | Gravimetric | Calcium Picrolonate | Precipitation from slightly acidic solution, drying at 110-120 °C. | High accuracy for its time. |

| Volumetric (Indirect) | Calcium Picrolonate | Titration of excess picrolonic acid with methylene blue. | Suitable for micro-determination.[1] | |

| Spectrophotometric | Red complex with bromine water | Measurement of absorbance of the colored complex. | Follows Beer-Lambert Law. | |

| Thorium | Gravimetric | Thorium Picrolonate | Precipitation followed by ignition to ThO₂. | - |

| Tryptophan | Gravimetric | Tryptophan Picrolonate | Precipitation from protein hydrolysate. | - |

| Arginine | Gravimetric | Arginine Picrolonate | Precipitation from protein hydrolysate. | - |

Experimental Workflows and Logical Diagrams

The logical progression of these historical analytical methods can be visualized to better understand the workflow.

Conclusion

The historical use of picrolonic acid in analytical chemistry showcases the fundamental principles of gravimetric and volumetric analysis. While these methods have been largely replaced, they represent a significant chapter in the development of quantitative chemical analysis. Understanding these classical techniques provides a valuable context for modern analytical scientists and highlights the enduring importance of stoichiometry, solubility, and precipitate purity in achieving accurate chemical measurements. The detailed protocols and data presented here serve as a technical resource for researchers interested in the history of analytical chemistry and the foundational methods that paved the way for today's advanced analytical instrumentation.

References

Methodological & Application

Application Notes and Protocols for the Gravimetric Determination of Calcium Using Picrolonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrolonic acid (3-methyl-4-nitro-1-(p-nitrophenyl)-2-pyrazolin-5-one) is a crystalline organic compound that serves as a reagent for the detection and quantitative analysis of various elements, including calcium. In gravimetric analysis, picrolonic acid is utilized to precipitate calcium ions from a solution as calcium picrolonate, a salt that is sparingly soluble in water. This precipitate can then be filtered, dried, and weighed to determine the amount of calcium in the original sample with a high degree of accuracy and precision, hallmarks of gravimetric methods.

This document provides detailed application notes and a generalized protocol for the gravimetric determination of calcium using picrolonic acid. Due to the limited availability of a standardized, published method, the following protocol is based on the fundamental principles of gravimetric analysis.

Chemical and Physical Properties of Picrolonic Acid

A thorough understanding of the precipitating agent is crucial for successful gravimetric analysis. The key properties of picrolonic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₈N₄O₅ |

| Molar Mass | 264.19 g/mol |

| Appearance | Yellow leaflets or powder |

| Melting Point | 116-117 °C (decomposes at 125 °C) |

| Solubility in Water | Sparingly soluble |

| Solubility in Alcohol | Soluble |

Principle of the Method

The gravimetric determination of calcium using picrolonic acid is based on the precipitation of calcium ions (Ca²⁺) from a solution by the addition of a solution of picrolonic acid. The reaction proceeds as follows:

Ca²⁺ (aq) + 2 C₁₀H₇N₄O₅⁻ (aq) → Ca(C₁₀H₇N₄O₅)₂ (s)

The resulting calcium picrolonate precipitate is a stable compound with a definite stoichiometry, allowing for the calculation of the original calcium concentration from the mass of the dried precipitate. The success of the method relies on the near-complete precipitation of calcium ions and the purity of the final weighed product.

Experimental Protocol

Note: This is a generalized protocol and may require optimization for specific sample matrices.

4.1. Materials and Reagents

-

Sample: A solution containing an unknown quantity of calcium ions.

-

Picrolonic Acid Solution: A saturated solution of picrolonic acid in ethanol or hot water.

-

Hydrochloric Acid (HCl): Dilute solution (e.g., 1 M) for sample preparation.

-

Ammonium Hydroxide (NH₄OH): Dilute solution (e.g., 1 M) for pH adjustment.

-

Washing Solution: A dilute solution of picrolonic acid or ice-cold distilled water.

-

Distilled or Deionized Water

-

Ashless Filter Paper or Sintered Glass Crucible

-

Standard laboratory glassware: Beakers, graduated cylinders, stirring rods, etc.

-

Drying Oven

-

Desiccator

-

Analytical Balance

4.2. Procedure

-

Sample Preparation:

-

Accurately weigh a suitable amount of the sample or pipette a precise volume of the sample solution into a beaker.

-

Dissolve the sample in a minimal amount of dilute hydrochloric acid, if necessary, and then dilute with distilled water.

-

-

Precipitation:

-

Heat the sample solution to approximately 70-80 °C.

-

Slowly add the picrolonic acid solution dropwise to the hot sample solution while stirring continuously. An excess of the precipitating agent should be added to ensure complete precipitation of the calcium ions.

-

Adjust the pH of the solution to slightly alkaline by the slow addition of dilute ammonium hydroxide to further decrease the solubility of the calcium picrolonate precipitate.

-

Allow the precipitate to digest by keeping the solution hot (without boiling) for at least one hour. This process promotes the formation of larger, purer crystals that are easier to filter.

-

-

Filtration and Washing:

-

Filter the hot solution through a pre-weighed sintered glass crucible or ashless filter paper.

-

Wash the precipitate several times with small portions of the washing solution (dilute picrolonic acid or ice-cold water) to remove any co-precipitated impurities. Test the filtrate for the presence of interfering ions if necessary.

-

-

Drying and Weighing:

-

Dry the crucible and precipitate in a drying oven at a suitable temperature (e.g., 110 °C) until a constant weight is achieved.

-

Cool the crucible in a desiccator to room temperature before each weighing to prevent errors due to air buoyancy.

-

Repeat the drying and weighing cycles until two consecutive weighings agree within a specified tolerance (e.g., ±0.2 mg).

-

4.3. Calculation of Calcium Content

The percentage of calcium in the original sample can be calculated using the following formula:

% Calcium = ( (Mass of Precipitate (g) × Gravimetric Factor) / Mass of Sample (g) ) × 100

The gravimetric factor is calculated as:

Gravimetric Factor = (Atomic Mass of Ca) / (Molar Mass of Ca(C₁₀H₇N₄O₅)₂)

Quantitative Data Summary

| Parameter | Formula / Value |

| Molar Mass of Picrolonic Acid (C₁₀H₈N₄O₅) | 264.19 g/mol |

| Molar Mass of Calcium (Ca) | 40.08 g/mol |

| Molar Mass of Calcium Picrolonate (Ca(C₁₀H₇N₄O₅)₂) | 566.44 g/mol |

| Gravimetric Factor for Calcium | 0.07076 |

Potential Interferences

Several ions can potentially interfere with the gravimetric determination of calcium using picrolonic acid by co-precipitating. These include:

-

Strontium (Sr²⁺)

-

Barium (Ba²⁺)

-

Lead (Pb²⁺)

-

Magnesium (Mg²⁺) may also interfere under certain conditions.

It is essential to remove or mask these interfering ions before the precipitation of calcium picrolonate to ensure accurate results.

Workflow Diagram

The following diagram illustrates the general workflow for the gravimetric determination of calcium using picrolonic acid.

Application Notes: Spectrophotometric Analysis of Alkaloids Using Picrolonic Acid

Introduction

The spectrophotometric analysis of alkaloids using picrolonic acid is a well-established method for the quantitative determination of certain alkaloids in pharmaceutical preparations and biological samples.[1][2] This method is predicated on the interaction between picrolonic acid and alkaloids containing an aliphatic amine moiety.[1][2] In solvents of low to intermediate polarity, the presence of these alkaloids induces a bathochromic (red) shift in the absorption spectrum of picrolonic acid, from approximately 322 nm to a range of 355-362 nm.[1] This spectral shift corresponds to the formation of an anionic resonance band of picrolonic acid, indicating an acid-base interaction with the alkaloid.

The resulting increase in molar absorptivity is directly proportional to the concentration of the alkaloid, a principle that allows for sensitive and accurate quantification. The basicity (pKa) of the alkaloid also influences the extent of the absorptivity increase. Notably, this method is selective for alkaloids with an aliphatic amine group; arylamines and aromatic N-heterocycles do not produce an observable shift. The technique is sensitive, with the capability to detect alkaloid concentrations as low as 2 µg/mL, and demonstrates high accuracy and precision.

Principle of the Method

The underlying principle of this analytical method is the formation of a colored complex between the alkaloid and picrolonic acid. Picrolonic acid, a nitro-containing compound, acts as an acid, while the nitrogenous alkaloid acts as a base. This acid-base reaction, in a suitable non-polar solvent, leads to the formation of an ion-pair complex. This complex exhibits a distinct absorption maximum at a longer wavelength compared to picrolonic acid alone, allowing for its selective measurement without interference from the unreacted reagent.

Figure 1: Logical relationship of the reaction between an alkaloid and picrolonic acid.

Applicability

This method has been successfully applied to the analysis of various alkaloids in pharmaceutical formulations, including:

-

Atropine

-

Ephedrine

-

Codeine

-

Emetine

-

Quinine

-

Strychnine

The method's sensitivity is reported to be 2 µg of alkaloid per mL, with an accuracy of approximately ±1.5% and a standard deviation ranging from ±1.05 to 1.31%.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric analysis of alkaloids using picrolonic acid.

| Parameter | Value | Alkaloids Assayed | Reference |

| λmax of Picrolonic Acid | ~322 nm | - | |

| λmax of Alkaloid-Picrolonate Complex | ~355 - 362 nm | Atropine, Ephedrine, Codeine, Emetine, Quinine, Strychnine | |

| Sensitivity | 2 µg/mL | General for applicable alkaloids | |

| Accuracy | ±1.5% | General for applicable alkaloids | |

| Standard Deviation | ±1.05 - 1.31% | General for applicable alkaloids |

Experimental Protocols

The following protocols provide a detailed methodology for the spectrophotometric determination of alkaloids using picrolonic acid.

References

Protocol for the Precipitation of Alkaloids with Picrolonic Acid: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, are of significant interest in pharmacology and drug development due to their wide range of physiological activities. The effective isolation and purification of alkaloids from complex mixtures, such as crude plant extracts, is a critical step in their study and utilization. Precipitation with picrolonic acid is a well-established gravimetric and spectrophotometric method for the selective separation and quantification of alkaloids.